Deoxypyridinoline

Bone resorption Collagen cross-links Tissue specificity

Deoxypyridinoline (DPD, CAS 83462-55-9) is the definitive bone-resorption marker for studies demanding skeletal specificity. Unlike PYD (confounded by cartilage), hydroxyproline (dietary interference), or telopeptides (divergent therapy responses), DPD’s near-exclusive bone distribution (Pyr:DPD 3:1 in bone vs. 50:1 in cartilage) and unmetabolized urinary excretion provide unambiguous resorption data. Validated for bisphosphonate/HRT efficacy monitoring, Paget’s disease, and primary hyperparathyroidism.

Molecular Formula C18H28N4O7
Molecular Weight 412.4 g/mol
CAS No. 83462-55-9
Cat. No. B1589748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxypyridinoline
CAS83462-55-9
Molecular FormulaC18H28N4O7
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)[O-])CC(C(=O)O)N)CCC(C(=O)O)N
InChIInChI=1S/C18H28N4O7/c19-12(16(24)25)3-1-2-6-22-8-10(4-5-13(20)17(26)27)11(15(23)9-22)7-14(21)18(28)29/h8-9,12-14H,1-7,19-21H2,(H3-,23,24,25,26,27,28,29)/t12-,13-,14-/m0/s1
InChIKeyZAHDXEIQWWLQQL-IHRRRGAJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxypyridinoline (DPD, CAS 83462-55-9): Bone Resorption Marker for Osteoporosis and Metabolic Bone Disease Monitoring


Deoxypyridinoline (DPD, CAS 83462-55-9), also known as lysylpyridinoline, is a mature pyridinium cross-link of type I collagen that provides structural rigidity to bone matrix [1]. During osteoclastic bone resorption, DPD is released into circulation and excreted unmetabolized in urine in both free (approximately 40%) and peptide-bound forms [2]. Unlike its structural analog pyridinoline (PYD), which is distributed in bone, cartilage, and other connective tissues, DPD is found almost exclusively in bone and dentine, making it a highly specific biochemical marker of systemic bone resorption [3].

Why Deoxypyridinoline (DPD) Cannot Be Substituted with Generic Pyridinoline or Other Collagen Degradation Markers


Generic substitution of bone resorption markers is scientifically invalid due to fundamental differences in tissue distribution, metabolic fate, and analytical specificity. Pyridinoline (PYD) is present in a Pyr:DPD ratio of approximately 50:1 in cartilage versus only 3:1 in bone, rendering PYD measurements confounded by non-skeletal collagen turnover from articular cartilage and synovium [1]. Hydroxyproline, a legacy marker, suffers from dietary interference and originates from all collagen types including skin and newly synthesized collagen [2]. Newer telopeptide markers (NTX, CTX) measure different collagen fragments and exhibit divergent responses to antiresorptive therapy [3]. DPD is neither metabolized nor absorbed from dietary sources, and its near-exclusive skeletal origin provides a signal-to-noise advantage that cannot be replicated by alternative markers without accepting significant compromise in bone specificity [2].

Deoxypyridinoline (DPD) Evidence-Based Differentiation: Quantitative Comparator Data for Scientific Selection


Tissue-Specific Distribution: DPD Exhibits Near-Exclusive Bone Localization Versus PYD

Deoxypyridinoline demonstrates markedly restricted tissue distribution compared to pyridinoline, enabling superior bone resorption specificity. In direct tissue analysis of human joint specimens, the Pyr:DPD ratio was 50:1 in cartilage, 3:1 in bone, and 25:1 in synovium [1]. DPD has been detected only in bone and dentine, whereas PYD is a major component of all connective tissues except skin [2].

Bone resorption Collagen cross-links Tissue specificity

Diagnostic Specificity: DPD Outperforms Total and Bone-Specific Alkaline Phosphatase in Postmenopausal Osteoporosis

In a comparative diagnostic evaluation of postmenopausal osteoporosis, urinary DPD demonstrated the highest diagnostic specificity among three bone markers tested. All three markers (serum total alkaline phosphatase TALP, bone-specific alkaline phosphatase BSALP, and urinary DPD) exhibited comparable moderate diagnostic sensitivity, but DPD achieved superior specificity [1]. Additionally, non-HRT treated osteoporotic patients showed significantly elevated DPD levels compared to controls (p<0.005) [1].

Postmenopausal osteoporosis Diagnostic accuracy Biomarker comparison

Monoclonal Antibody Specificity: Anti-DPD Antibody Exhibits Less Than 1% Cross-Reactivity with Pyridinoline

The monoclonal antibody developed for free DPD detection demonstrates exceptional analytical specificity with less than 1% cross-reaction with free pyridinoline and no significant interaction with peptide-bound cross-link forms [1]. This analytical specificity translates to strong method correlation: ELISA results for free DPD were highly correlated with total DPD measured by HPLC across 402 samples (r = 0.95) [1]. Commercial DPD immunoassays consistently report free PYD cross-reactivity below 1% and PYD/DPD peptide cross-reactivity below 2.5% .

Immunoassay Cross-reactivity Analytical specificity

Correlation with Gold-Standard Bone Resorption Measurement: DPD Outperforms Hydroxyproline in Radiotracer Kinetic Validation

When validated against radiotracer calcium kinetic studies—the gold-standard method for quantifying systemic bone resorption—DPD demonstrated the strongest correlation among biochemical markers tested. The correlation coefficient between DPD and Res (kinetic resorption rate with complete correction for long-term exchange) was r = 0.71 (p < 0.001), with an intercept not different from zero, confirming bone as the major source of DPD [1]. In contrast, hydroxyproline (a nonspecific marker) exhibited the weakest correlations with all kinetic indices [1].

Bone resorption quantification Kinetic studies Biomarker validation

Free DPD ELISA Demonstrates Superior Utility Over Total DPD HPLC for Monitoring Bisphosphonate Therapy Response

In patients receiving intermittent cyclical etidronate therapy for postmenopausal osteoporosis, measurement of free DPD by ELISA proved more clinically useful than total DPD measurement for predicting individual treatment efficacy. The study concluded that free DPD measurement is preferred when treatment response needs to be predicted in individual patients [1]. Additionally, ELISA and HPLC methods for total DPD show excellent correlation (r = 0.95) across 402 samples, but free DPD measurements offer distinct clinical advantages for monitoring antiresorptive therapy [2].

Osteoporosis treatment monitoring Bisphosphonate therapy Assay method comparison

Deoxypyridinoline (DPD) Evidence-Supported Applications for Research and Clinical Laboratory Procurement


Monitoring Antiresorptive Therapy Response in Postmenopausal Osteoporosis

Urinary DPD measurement enables non-invasive tracking of bisphosphonate or hormone replacement therapy (HRT) efficacy. In validation studies, DPD levels were significantly elevated in non-HRT treated osteoporotic patients versus controls (p<0.005), while HRT-treated patients showed no significant difference from controls, demonstrating DPD's responsiveness to therapeutic intervention [1]. Free DPD measurement by ELISA offers superior individual-level prediction of etidronate treatment response compared to total DPD methods [2].

Assessing Bone Resorption in Paget's Disease of Bone

DPD levels are significantly increased in patients with Paget's disease, and urinary DPD measurements provide a specific index of bone resorption activity in this condition [1]. DPD can be used alongside formation markers to assess disease activity and monitor response to bisphosphonate therapy such as pamidronate [2].

Evaluating Skeletal Involvement in Primary Hyperparathyroidism

Urinary DPD concentrations serve as useful indices for clinical assessment of bone involvement in primary hyperparathyroidism (PHPT). In studies of 87 PHPT patients versus 84 healthy controls, DPD measurements effectively reflected the degree of skeletal resorption associated with parathyroid hormone excess [1]. Increases of 2-3 times upper limits of normal are observed in such metabolic bone disease states [2].

Research Applications Requiring Bone-Specific Collagen Degradation Quantification

For preclinical and clinical research where distinguishing bone resorption from cartilage or soft tissue collagen turnover is essential, DPD offers validated specificity. Its near-exclusive bone distribution (Pyr:DPD ratio of 3:1 in bone vs. 50:1 in cartilage) [1] and strong correlation with radiotracer kinetic measurements of bone resorption (r = 0.71, p < 0.001) [2] make DPD the marker of choice for studies requiring unambiguous skeletal resorption assessment.

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